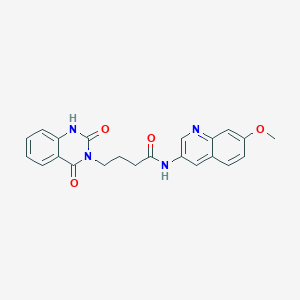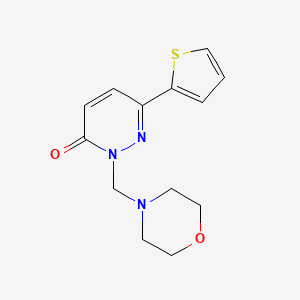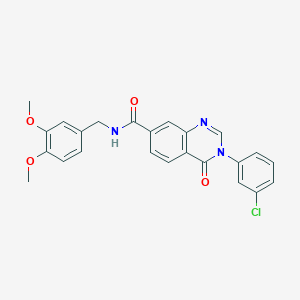![molecular formula C23H24N4O5 B10998158 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10998158.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Pharmacologically, quinoxaline derivatives have been associated with antibacterial, antifungal, antitubercular, and anti-inflammatory activities .
- Now, let’s explore its preparation methods and chemical properties.
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that the details provided here are based on existing knowledge, and further research would yield more precise information.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides and indole N-oxides.
Reduction: Reduction reactions can convert the quinoxaline and indole moieties to their respective reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and methoxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Applications De Recherche Scientifique
N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can be compared with similar compounds such as:
N-[2-(3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ETHYL]-ACETAMIDE: Known for its inhibitory activity against neuroglioma cell growth.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A common precursor in organic chemistry and industrial production of pharmaceuticals.
Propriétés
Formule moléculaire |
C23H24N4O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-14-13-26-11-9-16-18(26)7-4-8-20(16)32-15-21(28)24-10-12-27-19-6-3-2-5-17(19)25-22(29)23(27)30/h2-9,11H,10,12-15H2,1H3,(H,24,28)(H,25,29) |
Clé InChI |
LYGMSFAJAUUQTJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B10998078.png)


![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B10998096.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide](/img/structure/B10998102.png)
![N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998112.png)

![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10998150.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide](/img/structure/B10998154.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10998169.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998171.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B10998174.png)

